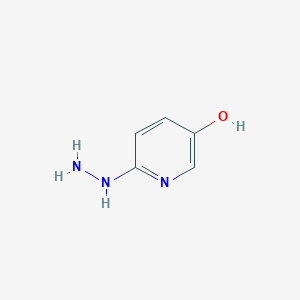

3-Pyridinol, 6-hydrazinyl-

Description

BenchChem offers high-quality 3-Pyridinol, 6-hydrazinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinol, 6-hydrazinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1346542-38-8 |

|---|---|

Molecular Formula |

C5H7N3O |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

6-hydrazinylpyridin-3-ol |

InChI |

InChI=1S/C5H7N3O/c6-8-5-2-1-4(9)3-7-5/h1-3,9H,6H2,(H,7,8) |

InChI Key |

SUWQKKPQNQDUNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Pyridinol, 6 Hydrazinyl

Strategic Approaches to the Core 3-Pyridinol, 6-Hydrazinyl- Scaffold

The synthesis of the 3-Pyridinol, 6-hydrazinyl- scaffold can be achieved through several strategic routes, including direct synthesis and precursor-based elaboration.

Direct Synthesis Routes to 3-Pyridinol, 6-hydrazinyl-

Direct synthesis methods aim to construct the target molecule in a limited number of steps from readily available starting materials. One common approach involves the reaction of a di-substituted pyridine (B92270) with hydrazine (B178648). For instance, the reaction of 3,6-dichloropyridazine (B152260) with hydrazine hydrate (B1144303) can yield 3-hydrazino-6-chloropyridazine, which can then be converted to the desired product. nih.govnih.gov

Precursor-Based Elaboration for 3-Pyridinol, 6-hydrazinyl- Synthesis

This strategy involves the initial synthesis of a pyridinol or hydrazine precursor, which is then chemically modified to introduce the other functional group.

The synthesis can commence from a pyridinol derivative, such as 3-hydroxypyridine (B118123). nih.gov A common method involves the nucleophilic substitution of a leaving group on the pyridine ring with hydrazine. For example, a halogenated 3-hydroxypyridine can be reacted with hydrazine hydrate to introduce the hydrazinyl group. The synthesis of 3-hydroxypyridine itself can be achieved through various methods, including the hydrolysis of 3-aminopyridine (B143674) or from furan (B31954) derivatives. A patented method describes the preparation of 3-hydroxypyridine from 3-chloropyridine (B48278) by heating with a basic hydroxide. google.com Another approach involves the reductive amination of 5-hydroxymethylfurfural (B1680220) followed by treatment with an aqueous acid to form 6-methyl-3-pyridinol. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Chloropyridine | Basic Hydroxide, then HCl | 3-Hydroxypyridine | 85-90% | google.com |

| 5-Hydroxymethylfurfural | NH3, H2, Hydrogenation Catalyst, then Acid | 6-Methyl-3-pyridinol | High | google.com |

This table summarizes synthetic routes to pyridinol precursors.

Alternatively, the synthesis can begin with a hydrazine derivative. For instance, a substituted pyridazine (B1198779) can be reacted with a suitable reagent to introduce the hydroxyl group. A study describes the synthesis of 3-hydrazino-6-monoalkylaminopyridazines by reacting 3,6-dichloropyridazine with N-monoalkylbenzylamines, followed by reaction with hydrazine. nih.gov

Ring-forming or ring-closing reactions are fundamental in synthesizing heterocyclic compounds. wikipedia.org While specific examples for the direct synthesis of 3-Pyridinol, 6-hydrazinyl- via a ring-forming reaction involving separate pyridine and hydrazine moieties are not prevalent in the searched literature, general principles of heterocyclic synthesis can be applied. For example, condensation reactions between a dicarbonyl compound and a hydrazine derivative can lead to the formation of a pyridazine ring, which could then be functionalized to introduce the hydroxyl group. The Hantzsch pyridine synthesis is a well-known named reaction for pyridine ring formation. wikipedia.org Another approach could involve the transformation of other heterocyclic rings. For instance, pyrimidine (B1678525) and its derivatives can undergo ring transformation reactions in the presence of nucleophiles like hydrazine to form pyrazoles. wur.nl

Derivatization and Functionalization Reactions of 3-Pyridinol, 6-Hydrazinyl-

The hydrazinyl and hydroxyl groups of 3-Pyridinol, 6-hydrazinyl- offer versatile handles for a wide range of derivatization and functionalization reactions. These reactions are crucial for creating a library of compounds with diverse structures and potential biological activities.

The hydrazinyl group is a potent nucleophile and can react with various electrophiles. For instance, it can react with aldehydes and ketones to form hydrazones. It can also react with acyl chlorides, anhydrides, and carboxylic acids to form acylhydrazides. These reactions are fundamental in constructing more complex molecular architectures. For example, the reaction of a hydrazinylpyridazine with acetic anhydride (B1165640), p-chlorobenzaldehyde, and carbon disulphide can lead to the formation of pyridazinotriazine derivatives. nih.gov

The hydroxyl group on the pyridine ring can also be functionalized. It can be alkylated or acylated to form ethers and esters, respectively. Furthermore, the hydroxyl group can direct electrophilic substitution on the pyridine ring.

The combination of both functionalities allows for the synthesis of various fused heterocyclic systems. For example, the reaction of a 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with various reagents can yield pyridazinotriazine derivatives. nih.gov Similarly, reactions of 2-hydrazinopyridines can lead to the formation of nih.govwikipedia.orgtriazolo[4,3-a]pyridines. researchgate.net

| Reagent | Functional Group Targeted | Product Type | Reference |

| Acetic Anhydride | Hydrazinyl | Acetylhydrazide | nih.gov |

| p-Chlorobenzaldehyde | Hydrazinyl | Hydrazone | nih.gov |

| Carbon Disulphide | Hydrazinyl | Thiadiazole/Triazole derivatives | nih.gov |

| Ethyl Imidates | Hydrazinyl | nih.govwikipedia.orgTriazolo[4,3-a]pyridines | researchgate.net |

This table illustrates common derivatization reactions of the hydrazinyl group.

Chemical Modifications at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a versatile functional group for constructing various heterocyclic rings. Its reactivity is central to the derivatization of 3-Pyridinol, 6-hydrazinyl-.

The condensation reaction between hydrazines and carbonyl compounds is a fundamental method for forming hydrazones. researchgate.net In the case of 3-Pyridinol, 6-hydrazinyl-, the terminal nitrogen of the hydrazinyl group readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to accelerate the process. researchgate.net

The formation of hydrazones is a critical step in the synthesis of more complex molecules. For instance, the reaction of 6-hydrazinonicotinic acid hydrazide with various aryl or heteroaryl aldehydes chemoselectively yields 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides. semanticscholar.org This highlights the differentiated reactivity between the hydrazinyl and hydrazide groups. semanticscholar.org These hydrazone derivatives are stable and can be isolated in good yields. semanticscholar.org

Recent studies have explored various synthetic approaches for hydrazone synthesis, including solution-based methods, mechanosynthesis, and solid-state melt reactions, demonstrating the versatility of this chemical transformation. nih.gov The ease of preparation and the stability of the resulting hydrazones make them valuable intermediates in organic synthesis. semanticscholar.orgresearchgate.net

Table 1: Examples of Condensation Reactions Involving Hydrazinylpyridines

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 6-Hydrazinonicotinic acid hydrazide | Aryl/Heteroaryl aldehydes | 6-[(2-(arylidene)hydrazinyl]nicotinohydrazide | semanticscholar.org |

| Hydrazine Hydrate | Aromatic/Heterocyclic aldehydes or ketones | Azines | researchgate.net |

| 2-Amino-3-formylchromone | Hydrazine derivatives | Novel Hydrazones | researchgate.net |

| Cyanoacetylhydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | mdpi.com |

The hydrazinyl moiety of 3-Pyridinol, 6-hydrazinyl- is a key synthon for the construction of fused heterocyclic systems, particularly triazolopyridines. These compounds are of significant interest due to their wide range of biological activities. beilstein-journals.orgd-nb.info The cyclization of pyridinylhydrazones or the direct reaction of hydrazinylpyridines with various reagents can lead to the formation of the beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridine ring system. beilstein-journals.org

Several methods have been developed for this transformation, utilizing reagents such as carboxylic acids, orthoesters, and employing oxidative cyclization conditions. beilstein-journals.orgresearchgate.net For example, the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates proceeds via a 5-exo-dig cyclization to afford 3-methylphosphonylated beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines. beilstein-journals.orgd-nb.info Another efficient method involves the RuCl3/Oxone oxidative cyclization of 2-(2-arylidenehydrazinyl)pyridines. researchgate.netresearchgate.net Metal-free approaches have also been developed, such as the use of molecular iodine in DMSO for the oxidative cyclization of 2-(2-arylidenehydrazinyl)pyridines. researchgate.net

Furthermore, the hydrazinyl group can participate in cyclocondensation reactions with β-dicarbonyl compounds or their equivalents to form pyrazole-fused pyridines. For instance, the reaction of 6-hydrazinonicotinic acid hydrazide hydrate with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones results in the regioselective formation of pyrazolinyl-pyridinohydrazones. semanticscholar.org

Table 2: Cyclization Reactions for the Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Fused Heterocycle Product | Reference |

|---|---|---|---|

| 2-Hydrazinylpyridines | Chloroethynylphosphonates | beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]pyridines | beilstein-journals.orgd-nb.info |

| 2-(2-Arylidenehydrazinyl)pyridines | RuCl3/Oxone | 3-Aryl beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines | researchgate.netresearchgate.net |

| 2-(2-Arylidenehydrazinyl)pyridines | I2/DMSO | 3-Aryl beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines | researchgate.net |

| 6-Hydrazinonicotinic acid hydrazide hydrate | 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | Pyrazolinyl-pyridinohydrazones | semanticscholar.org |

| 2-Hydrazinylpyridine | Carboxylic acids, PS-PPh3, microwave | beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]pyridines | researchgate.net |

The hydrazinyl group in hydrazinylpyridines can act as a nucleophile in substitution reactions. An efficient synthesis of substituted hydrazinylpyridines involves the nucleophilic substitution of a chlorine atom in various chloropyridines with hydrazine hydrate. thieme-connect.comresearchgate.net This reaction is often carried out in sealed tubes and uses simple alcohols as solvents, making it an environmentally friendly process. thieme-connect.comresearchgate.net

The synthesized hydrazinylpyridines can then be used as nucleophiles themselves. For example, 2-hydrazinyl-3-nitropyridine and 2-hydrazinyl-5-nitropyridine (B1587325) have been used to transform succinic anhydride moieties into succinimide (B58015) moieties through nucleophilic substitution. thieme-connect.comresearchgate.net These reactions demonstrate the utility of the hydrazinyl group in building more complex molecular architectures. thieme-connect.comresearchgate.net

Chemical Modifications at the Pyridinol Moiety

The pyridinol moiety, specifically the hydroxyl group and the pyridine ring, offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

The hydroxyl group of 3-pyridinol is amenable to various O-functionalization reactions, such as etherification and esterification. ontosight.aiguidechem.com These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities. 3-Hydroxypyridine can be converted into its corresponding ethers and esters, making it a versatile intermediate. ontosight.aiguidechem.com

For instance, the etherification of 3-bromopyridines can be achieved with a range of primary and secondary alcohols. rsc.org Esterification of cellulose (B213188) has been successfully carried out using 3-hydroxypyridine in the presence of an aryloxy ionic liquid catalyst. mdpi.com These examples, while not directly on 3-Pyridinol, 6-hydrazinyl-, illustrate the expected reactivity of the 3-pyridinol portion of the molecule.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comwikipedia.org Electrophilic attack, if it occurs, typically happens at the 3-position, which has a higher electron density compared to the 2- and 4-positions. quora.com However, these reactions often require harsh conditions. quora.com

The presence of the hydroxyl group at the 3-position and the hydrazinyl group at the 6-position in 3-Pyridinol, 6-hydrazinyl- would influence the regioselectivity of electrophilic substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the hydrazinyl group is also activating. This would likely direct incoming electrophiles to the positions ortho and para to these activating groups. However, direct nitration, sulfonation, or halogenation of simple pyridines is often not a useful reaction as the reagents tend to attack the nitrogen atom, further deactivating the ring. gcwgandhinagar.com

Multi-Component Reactions (MCRs) Incorporating 3-Pyridinol, 6-Hydrazinyl-

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, offering efficiency and molecular diversity by combining three or more reactants in a single step. organic-chemistry.orgbeilstein-journals.org The presence of a reactive hydrazine group makes 3-Pyridinol, 6-hydrazinyl- an excellent candidate for participation in various MCRs to construct complex heterocyclic systems.

While specific MCRs involving 3-Pyridinol, 6-hydrazinyl- are not extensively documented, the reactivity of the hydrazine moiety is well-established in MCRs for the synthesis of nitrogen-containing heterocycles. rug.nlnih.gov For instance, the hydrazine group can readily condense with carbonyl compounds to form hydrazones, which can then undergo further cyclization reactions in a multi-component fashion.

One plausible MCR involving 3-Pyridinol, 6-hydrazinyl- is a one-pot synthesis of pyrazole (B372694) derivatives. The reaction could proceed by the initial formation of a hydrazone with a β-dicarbonyl compound, followed by an intramolecular cyclization. A representative, albeit generalized, scheme is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| 3-Pyridinol, 6-hydrazinyl- | Aldehyde/Ketone | Active Methylene (B1212753) Compound | Acid/Base | Substituted Pyrazolyl-pyridinol |

This approach allows for the introduction of diverse substituents onto the resulting pyrazole ring, depending on the choice of the carbonyl and active methylene compounds. The reaction conditions would likely be optimized to control the chemoselectivity, favoring the reaction at the more nucleophilic terminal nitrogen of the hydrazine group.

Furthermore, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially be adapted. organic-chemistry.orgrug.nl While these typically involve primary amines, the hydrazinyl group could, under specific conditions or after conversion to a suitable derivative, participate in these complexity-generating transformations.

Regioselectivity and Stereoselectivity in 3-Pyridinol, 6-Hydrazinyl- Synthesis and Derivatization

The regioselectivity in the synthesis and subsequent reactions of 3-Pyridinol, 6-hydrazinyl- is governed by the electronic properties of the substituents on the pyridine ring. The hydroxyl group at the 3-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 6-positions. Conversely, the hydrazine group at the 6-position is also electron-donating.

Synthesis:

A likely synthetic route to 3-Pyridinol, 6-hydrazinyl- would involve the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloro-3-pyridinol or 6-bromo-3-pyridinol, with hydrazine hydrate.

In this reaction, the position of the leaving group (halogen) at C6 dictates the regioselectivity of the hydrazine addition. The synthesis of the 6-halopyridin-3-ol precursor itself would need to be controlled to ensure the correct substitution pattern.

Derivatization:

The derivatization of 3-Pyridinol, 6-hydrazinyl- can occur at several sites: the hydroxyl group, the hydrazine moiety, or the pyridine ring itself.

Reactions at the Hydrazine Moiety: The hydrazine group is highly nucleophilic and will readily react with electrophiles. For instance, acylation or reaction with aldehydes and ketones to form hydrazones will occur preferentially at the terminal nitrogen atom. In cyclization reactions to form five- or six-membered rings, such as pyrazoles or pyridazines, the regioselectivity will be influenced by the nature of the other reactant and the reaction conditions. For example, in the reaction with 1,3-dicarbonyl compounds to form pyrazoles, the initial condensation would likely involve the more nucleophilic nitrogen, followed by cyclization. sioc-journal.cn

Reactions involving the Pyridine Ring: Electrophilic substitution on the pyridine ring will be directed by the combined influence of the hydroxyl and hydrazinyl groups. Both are activating and ortho-, para-directing. This would suggest that electrophilic attack is most likely to occur at the 2- and 4-positions of the pyridine ring. The precise outcome would depend on the steric hindrance and the specific electrophile used.

The table below summarizes the expected regiochemical outcomes for key reactions.

| Reaction Type | Reagent | Expected Major Product |

| Acylation | Acetyl Chloride | N'-(5-hydroxypyridin-2-yl)acetohydrazide |

| Hydrazone Formation | Benzaldehyde | (E)-1-benzylidene-2-(5-hydroxypyridin-2-yl)hydrazine |

| Electrophilic Aromatic Substitution | Nitrating Agent | 2-nitro-6-hydrazinyl-3-pyridinol and/or 4-nitro-6-hydrazinyl-3-pyridinol |

Stereoselectivity would become a factor if chiral reactants are used or if chiral centers are formed during derivatization. For instance, in MCRs involving chiral aldehydes or ketones, diastereomeric products could be formed. The control of stereoselectivity in such reactions would require the use of chiral catalysts or auxiliaries.

Reactivity Profiles and Reaction Mechanisms of 3 Pyridinol, 6 Hydrazinyl

Electronic Structure and Reactivity Descriptors of 3-Pyridinol, 6-Hydrazinyl-

The electronic nature of 3-Pyridinol, 6-hydrazinyl- is complex, with the electron-withdrawing pyridine (B92270) ring being modulated by the electron-donating hydroxyl and hydrazinyl groups. This arrangement creates distinct regions of high and low electron density, which in turn governs the molecule's reactivity towards various reagents.

The functional groups within 3-Pyridinol, 6-hydrazinyl- exhibit distinct nucleophilic and electrophilic characteristics.

Hydrazinyl Group (-NHNH₂): This group is a potent nucleophile. The terminal nitrogen atom possesses a lone pair of electrons and benefits from the "alpha effect," where the presence of an adjacent atom with a lone pair (the other nitrogen) enhances nucleophilicity. masterorganicchemistry.com Consequently, the hydrazinyl group readily attacks electron-deficient centers. libretexts.org Both nitrogen atoms in the hydrazone group are nucleophilic, though the amino-type nitrogen demonstrates higher reactivity. soeagra.com

Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group has lone pairs and can act as a nucleophile. Its nucleophilicity is enhanced under basic conditions upon deprotonation to form the more reactive phenoxide-like species. As a substituent on the pyridine ring, the hydroxyl group is electron-donating through resonance, which can influence the ring's reactivity.

Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom. wikipedia.org This inherent electron deficiency makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, electrophilic and susceptible to attack by strong nucleophiles. pearson.comyoutube.com However, the presence of the electron-donating hydroxyl and hydrazinyl groups can mitigate this effect to some extent.

| Functional Group | Primary Character | Description |

|---|---|---|

| Hydrazinyl Group | Strongly Nucleophilic | The terminal nitrogen is highly reactive due to lone pairs and the alpha-effect. masterorganicchemistry.com |

| Hydroxyl Group | Nucleophilic / Electron-Donating | The oxygen atom can act as a nucleophile, and the group donates electron density to the ring. |

| Pyridine Ring | Electrophilic | The ring carbons, especially C2 and C4, are electron-deficient and prone to nucleophilic attack. youtube.com |

The molecule possesses multiple sites that can participate in acid-base equilibria, and it can exist in different tautomeric forms.

Acid-Base Properties:

Basicity: The most basic site is the terminal amino group of the hydrazinyl substituent. The nitrogen atom of the pyridine ring is also basic, though it is a weaker base than typical aliphatic amines. gcwgandhinagar.com The pKa of the pyridinium (B92312) ion is approximately 5.5. gcwgandhinagar.com

Acidity: The hydroxyl group at the 3-position is phenolic in nature and is weakly acidic. Its acidity allows for deprotonation in the presence of a suitable base. The N-H protons of the hydrazinyl group are also weakly acidic.

Tautomerism:

Pyridinol-Pyridone Tautomerism: Hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. gcwgandhinagar.com For 3-hydroxypyridine (B118123), the phenolic form is generally favored, in contrast to 2- and 4-hydroxypyridines which predominantly exist as pyridones. gcwgandhinagar.comnist.gov The equilibrium can be influenced by solvent and pH.

Hydrazone-Azo Tautomerism: While not a feature of the parent molecule, its hydrazone derivatives can exhibit tautomerism.

| Ionizable Site | Expected pKₐ Range | Character |

|---|---|---|

| Pyridine Nitrogen (Conjugate Acid) | ~5.5 gcwgandhinagar.com | Basic |

| Hydrazinyl Group (Conjugate Acid) | ~8.0 | Basic |

| Hydroxyl Group | ~8.0 - 10.0 | Acidic |

Mechanistic Investigations of Key Transformations

The unique combination of functional groups in 3-Pyridinol, 6-hydrazinyl- allows for several important chemical transformations, including hydrazone formation, ring-closure reactions, and nucleophilic aromatic substitution.

One of the most fundamental reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. numberanalytics.comwikipedia.org This reaction is a cornerstone of its utility in synthesis.

The mechanism proceeds via a nucleophilic addition-elimination pathway and is typically acid-catalyzed: soeagra.com

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. soeagra.comnumberanalytics.com

Proton Transfer: A proton is transferred from the hydrazine (B178648) nitrogen to the oxygen atom.

Dehydration: The resulting intermediate is protonated on the hydroxyl group, which then leaves as a water molecule.

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to yield the stable hydrazone product. soeagra.com

The rate-determining step is often the dehydration of the tetrahedral intermediate. numberanalytics.com

The hydrazinyl moiety is a key precursor for the synthesis of various nitrogen-containing heterocyclic rings. These reactions often begin with the formation of a hydrazone, which then undergoes an intramolecular cyclization.

Fischer Indole (B1671886) Synthesis Analogue: While the classic Fischer indole synthesis involves arylhydrazones, analogous cyclizations can occur. The hydrazone formed from 3-Pyridinol, 6-hydrazinyl- could potentially undergo acid-catalyzed cyclization, although the electron-deficient nature of the pyridine ring might disfavor the typical electrophilic attack.

Pyrazole (B372694) and Triazine Formation: Hydrazines and their derivatives are common starting materials for pyrazoles (by reaction with 1,3-dicarbonyl compounds) and 1,2,4-triazine (B1199460) rings. researchgate.net For instance, reaction with α-haloketones or similar bifunctional electrophiles can lead to annulated systems where a new ring is fused to the pyridine core. The reaction of a hydrazinylpyridazine with various reagents has been shown to produce pyridazinotriazine derivatives. researchgate.net

Intramolecular Cyclization: If the carbonyl compound used for hydrazone formation contains a suitable leaving group, intramolecular nucleophilic substitution can occur, leading to the formation of a new heterocyclic ring. For example, condensation with o-substituted benzaldehydes is a common route for preparing indazoles. austinpublishinggroup.com

These annulation reactions are powerful tools for building complex, fused heterocyclic scaffolds from the 3-Pyridinol, 6-hydrazinyl- template.

The pyridine ring is inherently electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr), particularly at the ortho (2, 6) and para (4) positions relative to the ring nitrogen. wikipedia.orgyoutube.com

Mechanism: The SNAr reaction on pyridine proceeds via an addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (e.g., a halide). This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pearson.com

Leaving Group Departure: Aromaticity is restored by the expulsion of the leaving group, resulting in the substituted pyridine product.

Reactivity of 3-Pyridinol, 6-hydrazinyl-:

The 6-position, being ortho to the ring nitrogen, is an activated site for SNAr. A reaction could involve the displacement of the hydrazinyl group itself by a strong nucleophile if conditions are forcing, although the -NHNH₂ group is not a typical leaving group.

More commonly, a derivative, such as 6-chloro-3-pyridinol, would be used as a precursor where the chlorine acts as an excellent leaving group, allowing for the introduction of the hydrazinyl group via SNAr with hydrazine.

The electron-donating hydroxyl group at the 3-position can influence the regioselectivity and rate of substitution by increasing the electron density of the ring, potentially making SNAr less favorable compared to an unsubstituted pyridine.

Influence of Substituents on the Reactivity and Reaction Outcomes of 3-Pyridinol, 6-Hydrazinyl-

The introduction of additional substituents onto the 3-Pyridinol, 6-hydrazinyl- scaffold significantly modulates its reactivity and can alter the course of chemical reactions. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituent play crucial roles in this modulation.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups decrease the electron density of the pyridine ring. This deactivation makes electrophilic substitution on the ring more difficult. masterorganicchemistry.com However, an EWG can increase the acidity of the pyridinol proton and decrease the nucleophilicity of the hydrazinyl group. In cyclization reactions, EWGs on an aryl ring attached to the hydrazinyl moiety can influence the reaction rate and yield. mdpi.com For instance, the synthesis of pyrazole derivatives often proceeds with better yields when an attached electrophilic reagent contains an electron-withdrawing group. mdpi.com

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or methoxy (B1213986) (-OCH3) groups increase the electron density of the pyridine ring, enhancing its reactivity towards electrophiles. They also increase the nucleophilicity of the hydrazinyl group, potentially accelerating condensation and cyclization reactions.

Steric Effects: Bulky substituents near the hydrazinyl group or the hydroxyl group can sterically hinder the approach of reactants. This can lower reaction rates or favor the formation of alternative products. For example, in the synthesis of fused heterocycles, a bulky group on the reactant or the pyridine ring might necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve the desired cyclization.

The following table summarizes the predicted influence of different types of substituents on the reactivity of the 3-Pyridinol, 6-hydrazinyl- core.

| Substituent Type at C2, C4, or C5 | Effect on Ring Reactivity (Electrophilic Attack) | Effect on Hydrazinyl Group Nucleophilicity | Potential Impact on Reaction Outcomes |

| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Decreased | Decreased | Slower condensation/cyclization; may require harsher conditions. Can facilitate nucleophilic attack on the ring. |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increased | Increased | Faster condensation/cyclization. Favors electrophilic substitution on the ring. |

| Halogens (e.g., -Cl, -Br) | Decreased (Inductive withdrawal) | Decreased | Slower electrophilic attack; can serve as a leaving group in nucleophilic substitution reactions. |

| Bulky Alkyl Groups (e.g., -C(CH₃)₃) | Variable (Activation vs. Steric Hindrance) | Slightly Increased (Inductive) | May sterically hinder reactions at adjacent positions, potentially altering regioselectivity or lowering yields. |

Theoretical studies, such as those using Density Functional Theory (DFT), have corroborated that substituents can cause significant changes to the frontier molecular orbitals (HOMO-LUMO energies), which in turn affects the stability, reactivity, and other electronic properties of the resulting compounds. researchgate.net For example, modifying a related pyridazine (B1198779) structure with trifluoromethyl groups was found to improve metabolic stability compared to aryloxy groups, demonstrating how substituent choice is critical for tuning molecular properties.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Pyridinol, 6 Hydrazinyl and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a compound like 3-Pyridinol, 6-hydrazinyl-, with multiple functional groups and protons in different chemical environments, advanced NMR techniques are essential for complete signal assignment and conformational analysis.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but often suffer from signal overlap in complex molecules. Multidimensional NMR experiments overcome this limitation by correlating nuclear spins through chemical bonds or space, allowing for the unambiguous assignment of the molecular skeleton. nih.govnih.gov For 3-Pyridinol, 6-hydrazinyl-, a suite of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the connectivity of protons on the pyridine (B92270) ring and to confirm the presence of the hydrazinyl N-H protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This is vital for assigning the ¹³C signals of the pyridine ring by linking them to their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). For 3-Pyridinol, 6-hydrazinyl-, HMBC is critical for establishing the connectivity across quaternary carbons (like C3 and C6) and for confirming the position of the hydrazinyl and hydroxyl substituents on the pyridine ring. For example, correlations would be expected from the ring protons to the carbon bearing the hydroxyl group (C3) and the carbon bearing the hydrazinyl group (C6). acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides key insights into the molecule's three-dimensional conformation in solution.

The combination of these techniques allows for a complete and confident assignment of all ¹H and ¹³C chemical shifts, confirming the molecular structure. researchgate.net

While solution NMR reveals the structure of an averaged, solvated molecule, solid-state NMR (SSNMR) provides invaluable information about the molecule's structure in the solid phase. nih.gov This is particularly important for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. mdpi.comnih.gov

By using techniques like Magic-Angle Spinning (MAS), which averages out anisotropic interactions that broaden signals in solid samples, high-resolution spectra can be obtained. mst.edu Key applications for 3-Pyridinol, 6-hydrazinyl- include:

Polymorph Identification: Different polymorphs will have distinct crystal packing arrangements. These differences in the local environment of the atoms lead to measurable changes in the isotropic chemical shifts in the SSNMR spectra. Thus, ¹³C or ¹⁵N SSNMR can act as a fingerprint to identify and distinguish between different polymorphic forms. nih.govnih.gov

Conformational Analysis: The conformation of the hydrazinyl group relative to the pyridine ring may be different in the solid state compared to in solution. SSNMR can probe these conformational differences.

Analysis of Intermolecular Interactions: SSNMR is sensitive to the effects of intermolecular interactions, such as hydrogen bonding. Changes in chemical shifts, particularly for the nuclei involved in hydrogen bonds (e.g., ¹⁵N and ¹H), can provide evidence and information about the nature of these interactions within the crystal lattice. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the crystalline state. uol.deuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete map of electron density can be constructed, revealing the exact positions of each atom.

For 3-Pyridinol, 6-hydrazinyl-, a successful SC-XRD experiment would yield a definitive molecular structure. mdpi.com The resulting data includes precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules arrange themselves to form a crystal, defined by the unit cell parameters (a, b, c, α, β, γ) and the space group. researchgate.netresearchgate.net

Below is a hypothetical table of crystallographic data for a derivative, illustrating the type of information obtained from an SC-XRD analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₇N₃O |

| Formula Weight | 125.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541(2) |

| b (Å) | 5.931(1) |

| c (Å) | 12.486(3) |

| β (°) | 103.81(1) |

| Volume (ų) | 614.5(2) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.355 |

The crystal structure determined by SC-XRD is not just a single molecule, but an extended array. This allows for a detailed analysis of the intermolecular forces that hold the crystal together. researchgate.netresearchgate.net For 3-Pyridinol, 6-hydrazinyl-, the hydroxyl (-OH) and hydrazinyl (-NHNH₂) groups are strong hydrogen bond donors, while the pyridyl nitrogen and hydroxyl oxygen are strong acceptors.

SC-XRD data allows for the precise measurement of distances and angles for these hydrogen bonds, which are critical for stabilizing the crystal packing. mdpi.com Additionally, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules can be identified and quantified by analyzing the distances and orientations between them. nih.gov Computational tools like Hirshfeld surface analysis can be applied to the crystallographic data to visualize and quantify the various intermolecular contacts. researchgate.netmdpi.com

| Donor (D)-H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1-H1···N1 (intramolecular) | 0.85 | 1.89 | 2.654 | 148.0 |

| N2-H2···O1 (intermolecular) | 0.88 | 2.05 | 2.912 | 167.5 |

| N3-H3···N1 (intermolecular) | 0.88 | 2.18 | 3.045 | 165.3 |

Many organic compounds can crystallize into more than one distinct crystal structure, a phenomenon known as polymorphism. nih.gov Each polymorph has the same chemical composition but differs in its crystal packing, which can lead to different physical properties such as solubility, stability, and melting point. SC-XRD is the definitive technique for identifying and characterizing polymorphs, as it provides the exact crystal structure of each form. nih.govresearchgate.net

By systematically varying crystallization conditions (e.g., solvent, temperature, pressure), researchers can attempt to isolate different polymorphs of 3-Pyridinol, 6-hydrazinyl-. This practice, known as crystal engineering, aims to understand and control the assembly of molecules in the solid state to produce materials with desired properties. The analysis of intermolecular interactions in different polymorphs provides insight into the subtle energetic balance that dictates crystal formation. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of "3-Pyridinol, 6-hydrazinyl-". These methods provide detailed information about the functional groups present, the nature of hydrogen bonding, and conformational preferences.

Identification of Functional Groups and Hydrogen Bonding Networks

The infrared and Raman spectra of "3-Pyridinol, 6-hydrazinyl-" are expected to exhibit characteristic bands corresponding to its distinct functional moieties. The presence of the hydroxyl (-OH), hydrazinyl (-NHNH2), and pyridine ring vibrations are key to confirming the compound's identity.

The -OH stretching vibration is typically observed as a broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹, with its broadness being indicative of hydrogen bonding. In "3-Pyridinol, 6-hydrazinyl-", both intramolecular hydrogen bonding between the hydroxyl group and the hydrazinyl nitrogen or the pyridine nitrogen, and intermolecular hydrogen bonding in the solid state are possible. The N-H stretching vibrations of the hydrazinyl group are also expected in this region, typically as two distinct bands for the symmetric and asymmetric stretches of the -NH2 group.

The pyridine ring itself gives rise to a series of characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring are expected in the 1400-1650 cm⁻¹ region. The position and intensity of these bands can be sensitive to the nature and position of substituents. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, are often strong in the Raman spectrum and can be found in the 990-1050 cm⁻¹ range for pyridine derivatives. Out-of-plane C-H bending vibrations are anticipated in the 700-900 cm⁻¹ region of the IR spectrum.

Hydrogen bonding plays a crucial role in the structure and properties of "3-Pyridinol, 6-hydrazinyl-". Intramolecular hydrogen bonds, such as N-H···O or O-H···N, can lead to a red shift (lower frequency) and broadening of the corresponding stretching bands in the IR spectrum. The formation of resonance-assisted hydrogen bonds (RAHB), where the hydrogen bond is part of a conjugated system, can further strengthen these interactions and lead to more significant spectral shifts. researchgate.net The analysis of these vibrational modes provides critical insights into the preferred tautomeric and conformational states of the molecule.

Table 1: Expected Vibrational Frequencies for 3-Pyridinol, 6-hydrazinyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | IR |

| Hydrazinyl (-NH₂) | N-H Asymmetric Stretch | ~3350 | IR, Raman |

| Hydrazinyl (-NH₂) | N-H Symmetric Stretch | ~3250 | IR, Raman |

| Hydrazinyl (-NH₂) | N-H Scissoring | 1580-1650 | IR |

| Pyridine Ring | C=C, C=N Stretch | 1400-1650 | IR, Raman |

| Pyridine Ring | Ring Breathing | 990-1050 | Raman |

| Pyridine Ring | C-H Out-of-plane Bend | 700-900 | IR |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of "3-Pyridinol, 6-hydrazinyl-" (C₅H₇N₃O). By comparing the experimentally measured exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with the calculated exact mass for the proposed formula, the chemical formula can be confirmed with a high degree of confidence. scispace.com

Table 2: Calculated Exact Masses for 3-Pyridinol, 6-hydrazinyl- Ions

| Ion | Chemical Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₅H₇N₃O⁺ | 125.0589 |

| [M+H]⁺ | C₅H₈N₃O⁺ | 126.0667 |

Analysis of Fragmentation Pathways for Structural Information

In addition to determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For "3-Pyridinol, 6-hydrazinyl-", several fragmentation pathways can be anticipated. Alpha-cleavage is a common fragmentation mechanism for compounds containing heteroatoms. libretexts.org For the hydrazinyl group, cleavage of the N-N bond could lead to the loss of an NH₂ radical (•NH₂), resulting in a fragment ion. Cleavage of the bond between the pyridine ring and the hydrazinyl group could also occur.

The fragmentation of the pyridine ring itself can produce a series of characteristic ions. The loss of small neutral molecules such as HCN or CO from the ring structure is a common pathway for pyridine and pyridinol derivatives. chemicalbook.com The presence of both the hydroxyl and hydrazinyl substituents will influence the fragmentation pathways, and the resulting mass spectrum will be a composite of the fragmentation patterns of both functional groups and the pyridine core. By carefully analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced, providing strong evidence for the proposed structure. ajgreenchem.comnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of "3-Pyridinol, 6-hydrazinyl-". These techniques are sensitive to the π-conjugated system of the pyridine ring and the influence of the hydroxyl and hydrazinyl substituents.

The UV-Vis absorption spectrum of "3-Pyridinol, 6-hydrazinyl-" is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* transitions, and the presence of the electron-donating hydroxyl and hydrazinyl groups is likely to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. The non-bonding electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands.

The position and intensity of the absorption maxima can be influenced by the solvent polarity and pH. researchgate.net In protic solvents, hydrogen bonding can affect the energy levels of the electronic states. The protonation or deprotonation of the pyridine nitrogen, the hydroxyl group, or the hydrazinyl group at different pH values will lead to different ionic species, each with its own characteristic UV-Vis spectrum. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For 3-hydroxypyridine (B118123) derivatives, fluorescence is often observed, and the emission properties are highly dependent on the ionic form of the molecule. nih.gov The cations and dipolar ions of 3-hydroxypyridine derivatives are typically fluorescent, while the neutral forms may not be. nih.gov It is anticipated that "3-Pyridinol, 6-hydrazinyl-" and its derivatives will exhibit interesting fluorescence properties, which can be modulated by changing the solvent and pH. The study of the fluorescence quantum yield and lifetime can provide further information about the excited state dynamics of the molecule. researchgate.netdrawellanalytical.com

Investigation of Electronic Transitions and Chromophoric Behavior

The electronic transitions of "3-Pyridinol, 6-hydrazinyl-" are primarily studied using UV-Vis spectroscopy. The chromophoric system of this molecule is composed of the pyridine ring substituted with an electron-donating hydroxyl (-OH) group and a hydrazinyl (-NHNH2) group. These substituents significantly influence the energy of the π and non-bonding (n) orbitals, leading to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions, originating from the delocalized electrons of the pyridine ring, are typically high-energy and result in strong absorption bands. The presence of the hydroxyl and hydrazinyl groups, with their lone pairs of electrons, introduces n → π* transitions, which are generally of lower energy and intensity compared to the π → π* transitions.

In related pyridine derivatives, the position and intensity of these absorption bands are sensitive to the nature and position of substituents. For instance, studies on various 5-(arylazo)-4,6-dimethyl-3-cyano-2-pyridones have shown multiple absorption maxima in their UV-Vis spectra, corresponding to different electronic transitions within the molecule. researchgate.net The introduction of different substituents on the arylazo moiety leads to shifts in these absorption bands, highlighting the sensitivity of the electronic structure to substitution patterns. researchgate.net

Similarly, the electronic spectra of Schiff bases derived from 3-hydroxypyridine-4-aldehyde exhibit absorption bands that are influenced by the electronic properties of the substituents. acs.org Theoretical studies on 3-hydroxypyridine-4-one derivatives have utilized Density Functional Theory (DFT) to calculate electronic parameters like HOMO and LUMO energy gaps, which correlate with the observed electronic transitions. researchgate.net

Due to the lack of direct experimental data for "3-Pyridinol, 6-hydrazinyl-", a precise assignment of its absorption maxima is not possible. However, based on data from structurally similar compounds, a hypothetical representation of its electronic absorption data is presented below.

| Hypothetical Electronic Transition Data for 3-Pyridinol, 6-hydrazinyl- | | :--- | :--- | :--- | | Transition Type | Expected Wavelength Range (nm) | Relative Intensity | | π → π* (Pyridine ring) | 200 - 280 | High | | n → π* (Hydrazinyl group) | 280 - 350 | Low to Medium | | n → π* (Hydroxyl group) | 250 - 300 | Low |

This table is illustrative and based on the expected behavior of the chromophoric systems present in the molecule.

Solvatochromism Studies and Environmental Effects on Electronic Properties

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the molecule's ground and excited state electronic distribution and its interactions with the solvent. The study of solvatochromic effects on "3-Pyridinol, 6-hydrazinyl-" can reveal how its electronic properties are influenced by the polarity and hydrogen-bonding capabilities of the surrounding medium.

Both the hydroxyl and hydrazinyl groups are capable of forming hydrogen bonds with protic solvents. This interaction can lead to significant shifts in the absorption maxima. Generally, for n → π* transitions, a blue shift (hypsochromic shift) is observed with increasing solvent polarity. This is because the lone pair electrons are stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition. Conversely, π → π* transitions often exhibit a red shift (bathochromic shift) with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.

Studies on fluorescein (B123965) and its derivatives have demonstrated how the position, intensity, and shape of absorption bands change with the type of solvent, which can be rationalized by solvatochromic parameters. ijcce.ac.ir Similarly, the absorption spectra of various arylazo pyridone dyes have been recorded in numerous protic and aprotic solvents, showing that the solute-solvent interactions are complex and dependent on the nature of the substituents. researchgate.net The solvatochromic behavior of these dyes was analyzed using the Kamlet-Taft linear solvation energy relationship, which dissects the solvent effect into contributions from hydrogen bond acidity, basicity, and dipolarity/polarizability. researchgate.net

For "3-Pyridinol, 6-hydrazinyl-", it is expected that in polar protic solvents like ethanol (B145695) or methanol, the lone pairs on the nitrogen and oxygen atoms will be stabilized through hydrogen bonding. This would likely lead to a hypsochromic shift of the n → π* transitions. In aprotic polar solvents like DMSO or DMF, dipole-dipole interactions would be the dominant solvatochromic mechanism.

The following table illustrates the hypothetical solvatochromic behavior of "3-Pyridinol, 6-hydrazinyl-" based on trends observed for similar compounds.

| Hypothetical Absorption Maxima (λmax) of 3-Pyridinol, 6-hydrazinyl- in Different Solvents | | :--- | :--- | :--- | | Solvent | Polarity/Nature | Expected λmax (nm) for n → π Transition* | | Hexane | Non-polar | ~340 | | Dichloromethane | Aprotic, polar | ~330 | | Acetonitrile | Aprotic, polar | ~325 | | Ethanol | Protic, polar | ~315 | | Water | Protic, polar | ~310 |

This table is illustrative and demonstrates the expected trend of a hypsochromic shift with increasing solvent polarity for an n → π transition.* The actual shifts would need to be determined experimentally.

Computational and Theoretical Chemistry Studies of 3 Pyridinol, 6 Hydrazinyl

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a detailed perspective at the atomic and molecular levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is frequently employed for these types of investigations. ijesit.com

For a molecule like 3-Pyridinol, 6-hydrazinyl-, DFT would be used to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. Following optimization, various electronic properties can be calculated, including the distribution of electron density, dipole moment, and the energies of molecular orbitals. For instance, in a study of 3-bromo-2-hydroxypyridine, DFT calculations were used to optimize the molecular structure and analyze its electronic properties. mdpi.com

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for electronic structure calculations.

In studies of pyridine (B92270) derivatives, ab initio calculations have been used to investigate intermolecular interactions with high precision. For example, the interaction energies of pyridine with water molecules were calculated at the MP2/cc-pVQZ level to understand the nature of C-H···O interactions. rsc.org Such high-level calculations could be applied to 3-Pyridinol, 6-hydrazinyl- to accurately model its interactions with other molecules, which is crucial for understanding its behavior in different chemical environments.

Molecular Orbital Analysis

The behavior of electrons in a molecule can be described by molecular orbitals, which are fundamental to understanding its chemical reactivity and electronic properties.

Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A smaller gap generally indicates higher reactivity. wikipedia.org

For substituted pyridines, the HOMO and LUMO energies are influenced by the nature and position of the substituents. For example, a study on 5-chloro-2-hydroxypyridine (B146416) involved the calculation of its HOMO and LUMO energies to understand the charge transfer interactions within the molecule. ijesit.com For 3-Pyridinol, 6-hydrazinyl-, the electron-donating nature of the hydroxyl and hydrazinyl groups would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Pyridines (Calculated using DFT) (Note: This table presents illustrative data from analogous compounds to infer the properties of 3-Pyridinol, 6-hydrazinyl-)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 3-Bromo-2-hydroxypyridine (gas phase) | -6.880 | -1.475 | 5.405 | mdpi.com |

| 5-chloro-2-hydroxypyridine | Not specified | Not specified | Not specified | ijesit.com |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intermolecular bonding within a molecule. uni-muenchen.de It provides a description of the Lewis-like chemical bonding structure. The analysis of donor-acceptor interactions in the NBO basis allows for the quantification of the stabilizing energy associated with electron delocalization.

In studies of pyridine derivatives, NBO analysis has been employed to understand the nature of bonding and intermolecular interactions. For instance, in azopyridine ruthenium complexes, NBO analysis revealed that the Ru-N bonds are formed by the delocalization of lone pair occupancies from the nitrogen atoms to the ruthenium center. scirp.org For 3-Pyridinol, 6-hydrazinyl-, NBO analysis would be instrumental in characterizing the intramolecular hydrogen bonding between the hydroxyl and hydrazinyl groups, as well as the hyperconjugative effects of these substituents on the pyridine ring.

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for Donor-Acceptor Interactions in Substituted Pyridines (Note: This table presents hypothetical data based on typical NBO analyses of similar compounds to illustrate the concept for 3-Pyridinol, 6-hydrazinyl-)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N (hydrazinyl) | σ(N-H) (hydrazinyl) | ~5-10 | Intramolecular Hydrogen Bonding |

| LP(1) O (hydroxyl) | π(C-C) (pyridine ring) | ~2-5 | Hyperconjugation |

| π(C-C) (pyridine ring) | π*(C-C) (pyridine ring) | ~15-25 | π-delocalization |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For substituted pyridines, MEP analysis helps in identifying the most likely sites for protonation and other electrophilic interactions. In a study of aminopyridines, MEP analysis was used to compare the reactivity of the heterocyclic nitrogen atom. nih.gov In the case of 3-Pyridinol, 6-hydrazinyl-, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the substituents, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and hydrazinyl groups would likely exhibit positive potential, making them susceptible to nucleophilic attack. Analysis of pyridine-3-carbonitrile (B1148548) derivatives showed that the oxygen, cyano, and nitro groups are more susceptible to nucleophilic attack, while the nitrogen atom of the pyridine ring is more likely to act as an electrophilic center. researchgate.net

Prediction of Reactive Sites for Electrophilic and Nucleophilic Attack

The prediction of reactive sites is a fundamental application of computational chemistry that helps in understanding how a molecule will interact with other chemical species. This is often achieved by analyzing the distribution of electron density within the molecule. Regions with high electron density are typically susceptible to attack by electrophiles (electron-seeking species), while regions with low electron density are prone to attack by nucleophiles (nucleus-seeking species).

For pyridine derivatives, the nitrogen atom in the ring generally acts as a nucleophilic site due to the presence of a lone pair of electrons. The hydroxyl (-OH) and hydrazinyl (-NHNH2) substituents on the pyridinol ring would further influence the electron distribution. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its oxygen atom is a nucleophilic center. The hydrazinyl group contains two nitrogen atoms with lone pairs, making it a potent nucleophilic site.

Computational methods like Molecular Electrostatic Potential (MEP) mapping and Fukui function analysis are standard approaches to quantitatively predict reactive sites. An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Fukui functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby indicating its susceptibility to nucleophilic or electrophilic attack.

Without specific computational studies on 3-Pyridinol, 6-hydrazinyl-, a precise and quantitative ranking of its reactive sites for electrophilic and nucleophilic attack cannot be provided.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern the reaction rate.

A key aspect of elucidating a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the rate of the reaction.

Computational methods allow for the systematic search of transition state geometries. Once a transition state is located, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy can then be calculated with a high degree of accuracy, providing valuable kinetic information about the reaction. For reactions involving 3-Pyridinol, 6-hydrazinyl-, such calculations would be essential for understanding its reactivity profile.

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state indeed connects the desired reactants and products. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. This provides a detailed picture of the geometric changes that occur as the reaction progresses and ensures the correct assignment of the transition state to a specific reaction pathway.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods have become an indispensable tool for the prediction and design of molecules with large NLO responses.

The NLO properties of a molecule are related to its response to an applied electric field. Key parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. Molecules with large NLO properties often possess a significant degree of charge transfer, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system.

Pyridine derivatives are a class of compounds that have been investigated for their NLO properties. The presence of the electron-donating hydrazinyl and hydroxyl groups on the pyridine ring of 3-Pyridinol, 6-hydrazinyl- could potentially lead to interesting NLO behavior. Computational calculations of the polarizability and hyperpolarizabilities of this molecule would be necessary to quantify its potential as an NLO material.

Coordination Chemistry and Metal Complexation of 3 Pyridinol, 6 Hydrazinyl

Ligand Design Principles and Binding Characteristics

The unique arrangement of donor atoms in 3-Pyridinol, 6-hydrazinyl- makes it a versatile chelating agent. Its design incorporates both a soft pyridine (B92270) nitrogen donor and hard oxygen and nitrogen donors from the hydroxyl and hydrazinyl groups, respectively, allowing for coordination with a wide range of metal ions.

Chelation Modes and Potential Binding Sites of 3-Pyridinol, 6-Hydrazinyl-

The 3-Pyridinol, 6-hydrazinyl- ligand possesses multiple potential donor atoms: the pyridinolic oxygen (O), the pyridine ring nitrogen (Npy), and the two nitrogens of the hydrazinyl group (Nα and Nβ). This array of binding sites allows for several possible chelation modes.

Bidentate N,N-Chelation : The ligand can coordinate through the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group (-NH2) to form a stable five-membered chelate ring. This is a common binding mode for 2-hydrazinylpyridine derivatives.

Bidentate N,O-Chelation : Upon deprotonation of the hydroxyl group, the resulting pyridinolate oxygen can coordinate along with the adjacent pyridine nitrogen, forming a six-membered chelate ring. This mode is well-documented for 3-hydroxypyridine-based ligands. dergipark.org.tr

Tridentate O,N,N-Chelation : The most stable complexes are likely formed when the ligand acts as a tridentate chelator. This would involve coordination through the deprotonated pyridinolate oxygen, the pyridine nitrogen, and one of the hydrazinyl nitrogens. This arrangement would result in the formation of two fused chelate rings (one five-membered and one six-membered), a thermodynamically favorable outcome known as the chelate effect.

Bridging Mode : The ligand could also act as a bridging ligand, coordinating to two or more metal centers simultaneously using its various donor sites, potentially leading to the formation of coordination polymers.

The specific chelation mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other competing ligands.

Table 1: Potential Binding Sites and Chelation Modes of 3-Pyridinol, 6-Hydrazinyl-

| Donor Atoms Involved | Chelation Mode | Resulting Ring Size(s) | Notes |

| Pyridine N, Hydrazinyl Nβ | Bidentate (N,N) | 5-membered | Common for 2-substituted pyridine-hydrazine ligands. |

| Pyridinolate O, Pyridine N | Bidentate (N,O) | 6-membered | Requires deprotonation of the hydroxyl group. |

| Pyridinolate O, Pyridine N, Hydrazinyl Nα or Nβ | Tridentate (O,N,N) | 5- and 6-membered | Highly stable due to the formation of two chelate rings. |

| Various | Bridging | N/A | Can lead to polynuclear complexes or coordination polymers. |

Ligand Field Effects Influenced by Pyridine and Hydrazine (B178648) Moieties

Pyridine Moiety : The pyridine nitrogen is a σ-donor and a weak π-acceptor. wikipedia.org Its ability to accept electron density from the metal d-orbitals into its π* orbitals can lead to a moderate stabilization of the complex.

Hydrazine Moiety : The nitrogen atoms of the hydrazinyl group are primarily σ-donors. They contribute to the ligand field strength through the donation of their lone pair electrons to the metal center.

When acting as a tridentate (O,N,N) ligand, 3-Pyridinol, 6-hydrazinyl- is expected to create a moderate-to-strong ligand field. This would lead to a considerable splitting of the metal d-orbitals, influencing the magnetic properties and electronic spectra of the resulting transition metal complexes.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with 3-Pyridinol, 6-hydrazinyl- are not prevalent, general and well-established methods for the synthesis of similar coordination compounds can be applied.

Transition Metal Complexes of 3-Pyridinol, 6-Hydrazinyl-

The synthesis of transition metal complexes with this ligand would typically involve the reaction of a metal salt (e.g., chlorides, sulfates, or nitrates of copper(II), nickel(II), cobalt(II), iron(III), etc.) with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio. The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with heating under reflux to ensure completion. mdpi.commdpi.com The pH of the solution may need to be adjusted to facilitate the deprotonation of the pyridinol group for O-coordination. The resulting solid complexes can be isolated by filtration, washed, and dried.

Characterization of these complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy : To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H/O-H groups.

UV-Visible Spectroscopy : To study the d-d electronic transitions of the metal center, providing information about the coordination geometry and ligand field strength.

Elemental Analysis : To determine the empirical formula of the complex and establish the metal-to-ligand stoichiometry.

Molar Conductance Measurements : To determine if any counter-ions are coordinated to the metal or are free in the crystal lattice.

Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the metal ion.

Table 2: Hypothetical Characterization Data for a [M(L)2] Complex (L = deprotonated 3-Pyridinol, 6-hydrazinyl-)

| Technique | Expected Observation | Inference |

| FTIR (cm-1) | Shift in pyridine ring vibrations (>1600 cm-1); Disappearance of O-H stretch (~3300 cm-1); Shift in N-H stretches (~3100-3300 cm-1) | Coordination via pyridine N, deprotonated O, and hydrazinyl N. |

| UV-Vis (nm) | d-d transition bands in the visible region. | Octahedral or distorted octahedral geometry around the metal ion. |

| Molar Conductance (in DMSO) | Low value (< 20 Ω-1cm2mol-1) | Non-electrolytic nature, suggesting anions are not present as free ions. nih.gov |

| Magnetic Moment (B.M.) | Value corresponds to the number of unpaired electrons. | Confirms oxidation and spin state of the metal (e.g., ~1.9 B.M. for Cu(II), ~4.9 B.M. for high-spin Co(II)). |

Complexation with Other Metal Ions (e.g., Main Group, Lanthanides, Actinides)

The versatile donor set of 3-Pyridinol, 6-hydrazinyl- makes it a candidate for coordinating with a variety of metal ions beyond the first-row transition series.

Main Group Metals : The presence of both nitrogen and oxygen donors suggests potential for complexation with main group elements like lead(II) or tin(IV), which are known to form stable complexes with pyridine-hydrazine type ligands.

Lanthanides and Actinides : Hard metal ions like the lanthanides (e.g., Gd(III), Eu(III)) and actinides have a high affinity for oxygen donor ligands. The pyridinolate oxygen, combined with the chelate effect provided by the nitrogen donors, could lead to the formation of stable complexes with these f-block elements. Ligands incorporating pyridine and hydrazine functionalities have been specifically designed for lanthanide chelation.

Structural Elucidation of Metal-Ligand Adducts

The definitive determination of the three-dimensional structure of a metal complex is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.govresearchgate.net

For a hypothetical octahedral complex, such as [Co(L)2] where L is the tridentate deprotonated form of 3-Pyridinol, 6-hydrazinyl-, X-ray diffraction would be expected to reveal a central cobalt ion coordinated to two ligands. Each ligand would bind in a meridional fashion through the pyridinolate oxygen, pyridine nitrogen, and one of the hydrazinyl nitrogens. The analysis would provide key metric parameters, such as the Co-O and Co-N bond distances, which are typically in the range of 1.9-2.2 Å for cobalt(III) complexes. researchgate.net The data generated from such an analysis is crucial for understanding the precise nature of the metal-ligand interactions.

Table 3: Interactive Hypothetical Crystallographic Data for [Co(C5H5N3O)2]Cl

| Parameter | Hypothetical Value |

| Formula | C10H10CoN6O2Cl |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 14.2 |

| c (Å) | 10.1 |

| β (deg) | 98.5 |

| Volume (Å3) | 1202 |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

| Co-O Bond Length (Å) | 1.95 |

| Co-Npy Bond Length (Å) | 2.05 |

| Co-Nhydrazinyl Bond Length (Å) | 2.15 |

X-ray Crystallography of Coordination Compounds

Although specific crystallographic studies for metal complexes of 3-Pyridinol, 6-hydrazinyl- are not extensively documented in peer-reviewed literature, analysis of closely related pyridyl hydrazone complexes provides significant insight into expected structural features. nih.gov For instance, studies on complexes with ligands containing a pyridine ring, an imine nitrogen, and a keto or enol oxygen show that these ligands typically act as tridentate chelators, binding to metal ions through the pyridyl nitrogen, the imine nitrogen, and an oxygen atom. nih.govmdpi.com

In a representative structure of a copper(II) complex with an adamantyl-containing 2-pyridylhydrazone ligand, the ligand coordinates in a tridentate fashion. nih.gov The geometry around the copper(II) ion is a distorted square pyramid, a common geometry for five-coordinate complexes. nih.gov The coordination sphere is completed by two chloride ions. nih.gov Such studies confirm that the pyridyl and hydrazone-type nitrogens are effective coordination sites.

The geometry of the resulting complex can vary depending on the metal ion, the co-ligands present, and the stoichiometry of the reaction. Common geometries observed for metal complexes with related ligands include distorted octahedral and square pyramidal configurations. nih.govmdpi.com In many cases, the planarity of the pyridine ring imparts rigidity to the ligand framework upon coordination. researchgate.net

Below is a table of representative crystallographic data for a related pyridyl hydrazone metal complex, illustrating the typical structural parameters that could be expected.

| Parameter | Value | Reference Complex |

|---|---|---|

| Crystal System | Triclinic | Copper(II) Adamantyl Pyridyl Hydrazone nih.gov |

| Space Group | P-1 | |

| Coordination Geometry | Distorted Square Pyramidal | |

| Bond Length (Cu-Npyridyl) | ~2.0 Å | |

| Bond Length (Cu-Nimino) | ~1.95 Å | |

| Bond Length (Cu-Oketo) | ~2.2 Å |

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are crucial for characterizing metal complexes and confirming the coordination of a ligand to a metal center. The formation of complexes with 3-Pyridinol, 6-hydrazinyl- is expected to produce distinct changes in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: The IR spectrum of a free hydrazone-type ligand typically shows a characteristic absorption band for the C=N (imine) group. Upon coordination to a metal ion through the imine nitrogen, this band is expected to shift to a lower frequency (a redshift) by 15-40 cm⁻¹. jptcp.comresearchgate.net Similarly, the involvement of the phenolic oxygen in coordination would be evidenced by a shift in the C-O stretching frequency. jptcp.com The coordination is further confirmed by the appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, typically in the 400-600 cm⁻¹ region. jptcp.com

NMR Spectroscopy: ¹H NMR spectroscopy provides evidence of coordination through changes in the chemical shifts of protons near the binding sites. Upon complexation, the signals for protons on the pyridine ring and the N-H protons of the hydrazinyl group would likely shift downfield due to the deshielding effect of the metal ion. In cases where the phenolic proton is lost upon coordination (deprotonation), its corresponding signal would disappear from the spectrum. ias.ac.in

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of pyridyl hydrazone ligands typically display absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the imine group. Upon complexation with a transition metal, new bands often appear in the visible region. These bands are generally assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing a clear indication of complex formation.

The following table summarizes the expected spectroscopic shifts upon the complexation of a pyridyl hydrazone-type ligand.

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation |

|---|---|---|

| IR | ν(C=N) at ~1590-1610 cm⁻¹ | Shift to lower frequency (15-40 cm⁻¹) |

| IR | - | Appearance of ν(M-N) and ν(M-O) bands (400-600 cm⁻¹) |

| ¹H NMR | Signals for pyridyl and N-H protons | Downfield shift of signals near coordination sites |